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Compound of Interest

Compound Name: 2,4-Dichloro-5-iodoquinazoline

Cat. No.: B1387721

Introduction

2,4-Dichloro-5-iodoquinazoline is a halogenated heterocyclic compound with potential
applications in medicinal chemistry and materials science. As with any novel compound, a
thorough structural elucidation is paramount for its application and further development. This
technical guide provides an in-depth analysis of the expected spectroscopic data for 2,4-
dichloro-5-iodoquinazoline, including Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for
researchers, scientists, and drug development professionals who require a comprehensive
understanding of the spectroscopic properties of this molecule. While experimental data for this
specific molecule is not readily available in the public domain, this guide leverages established
principles of spectroscopy and data from analogous structures to provide a robust predictive
analysis.

Molecular Structure and Spectroscopic Overview

The structure of 2,4-dichloro-5-iodoquinazoline, with the chemical formula CsH3Clz2INz,
dictates its spectroscopic features. The quinazoline core, a bicyclic aromatic system, will exhibit
characteristic signals in NMR and IR spectroscopy. The presence of three different halogen
substituents (two chlorine atoms and one iodine atom) will significantly influence the electronic
environment of the aromatic protons and carbons, leading to predictable chemical shifts in the
NMR spectra. Furthermore, the isotopic distribution of chlorine will result in a characteristic
pattern in the mass spectrum.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 2,4-dichloro-5-iodoquinazoline, we will examine the predicted *H and 3C NMR
spectra.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region,
corresponding to the three protons on the benzene ring of the quinazoline core. The chemical
shifts are influenced by the electron-withdrawing effects of the chlorine and iodine atoms.

Predicted *H NMR Data:

S Predicted Chemical Predicted Predicted Coupling
roton
Shift (6, ppm) Multiplicity Constant (J, Hz)

Doublet of doublets

H-6 7.8-8.0 Je-7=7-9, Je-s8 = 1-2
(dd)

H-7 74-7.6 Triplet (t) J7-6 =J7-8=7-9
Doublet of doublets

H-8 8.1-8.3 Jg-7=7-9, Js-6 = 1-2

(dd)

These are predicted values and may vary based on the solvent and experimental conditions.
Interpretation:

e H-8: This proton is expected to be the most deshielded (highest chemical shift) due to the
anisotropic effect of the adjacent nitrogen atom (N-1) and the electron-withdrawing effect of
the chlorine at C-2.

e H-6: The chemical shift of this proton will be influenced by the ortho-iodine and para-chlorine
substituents.

e H-7: This proton will likely have the lowest chemical shift among the three aromatic protons.
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e Coupling: The observed multiplicities arise from spin-spin coupling between adjacent
protons. The ortho coupling (Je-7 and J7-s) is expected to be larger than the meta coupling
(Je-38).

3C NMR Spectroscopy

The 13C NMR spectrum will provide information about the carbon skeleton of the molecule. The
presence of two chlorine atoms and one iodine atom will significantly impact the chemical shifts
of the carbon atoms.

Predicted 3C NMR Data:

Carbon Predicted Chemical Shift (6, ppm)
C-2 155 - 160

C-4 160 - 165

C-4a 120 - 125

C-5 95-100

C-6 130 - 135

C-7 125-130

C-8 135 - 140

C-8a 150 - 155

These are predicted values and may vary based on the solvent and experimental conditions.

Interpretation:

e C-2 and C-4: These carbons, being directly attached to chlorine atoms and adjacent to
nitrogen atoms, are expected to have the highest chemical shifts.

e C-5: The carbon atom bearing the iodine atom (C-5) will exhibit a significantly lower chemical
shift due to the "heavy atom effect” of iodine.
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e Aromatic Carbons: The remaining aromatic carbons will have chemical shifts in the typical
range for aromatic compounds, with variations due to the influence of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2,4-dichloro-5-iodoquinazoline is expected to be dominated by absorptions from
the aromatic C-H and C=C/C=N bonds.

Predicted IR Absorption Bands:

Wavenumber (cm~?) Vibration Type Intensity

3100 - 3000 Aromatic C-H stretch Weak to Medium

C=C/C=N stretching )
1620 - 1580 ) o Medium to Strong
(quinazoline ring)

1550 - 1450 Aromatic C=C stretching Medium to Strong
850 - 750 C-Cl stretching Strong
700 - 600 C-I stretching Medium

Interpretation:

The presence of sharp peaks in the 1620-1450 cm~1 region is characteristic of the quinazoline
ring system. The strong absorption in the 850-750 cm~1 range is indicative of the C-Cl bonds.
The C-I stretching vibration is expected at a lower frequency.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 2,4-dichloro-5-iodoquinazoline, the mass spectrum will be particularly
informative due to the presence of chlorine and iodine.

Predicted Mass Spectrum Data:
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e Molecular lon (M+): The molecular weight of 2,4-dichloro-5-iodoquinazoline is 324.87
g/mol . The mass spectrum should show a prominent molecular ion peak cluster. Due to the
presence of two chlorine atoms (isotopes 3>Cl and 3Cl), the molecular ion peak will appear
as a characteristic cluster of peaks with a ratio of approximately 9:6:1 for [M]*, [M+2]*, and
[M+4]*.

e Major Fragments:
o [M-CI]*: Loss of a chlorine atom.
o [M-I]*: Loss of an iodine atom.
o [M-CI-CI]*: Loss of both chlorine atoms.

Isotopic Pattern of the Molecular lon:

Predicted MS Isotopic Pattern for [CsH3Cl2IN2]*

M]*+ Relative Intensity = 65% of [M]* _ [SHIYE2A5 Relative Intensity # 10% of [M]*
m/z ~ 324 il /2~ 326 .

Click to download full resolution via product page
Caption: Predicted isotopic pattern for the molecular ion of 2,4-dichloro-5-iodoquinazoline.

Experimental Protocols

While specific experimental data for the title compound is not provided, the following are
general, industry-standard protocols for acquiring the spectroscopic data discussed.

NMR Data Acquisition

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., CDCls, DMSO-ds).

 Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
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» 'H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-
noise ratio.

e 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number
of scans will be required compared to *H NMR.

IR Data Acquisition

o Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g.,
NaCl or KBr).

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1.

MS Data Acquisition

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
ionization method, such as Electron lonization (EI) or Electrospray lonization (ESI).

e Instrumentation: Use a high-resolution mass spectrometer to obtain accurate mass
measurements.

» Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the
molecular ion and major fragments.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 2,4-dichloro-5-iodoquinazoline. The predicted NMR, IR, and MS data, along with their
interpretations, serve as a valuable resource for the identification and characterization of this
compound. The provided protocols offer a standardized approach for obtaining experimental
data, which can then be compared to the predictions outlined in this guide. As a Senior
Application Scientist, | am confident that this guide will be a valuable tool for researchers
working with this and related quinazoline derivatives.

 To cite this document: BenchChem. [Spectroscopic Characterization of 2,4-Dichloro-5-
iodoquinazoline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1387721#spectroscopic-data-nmr-ir-ms-for-2-4-
dichloro-5-iodoquinazoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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